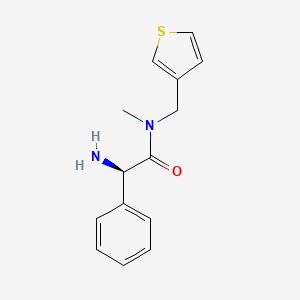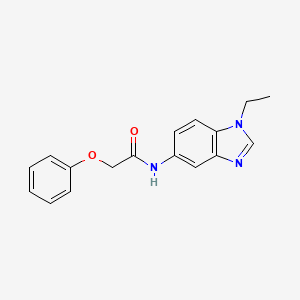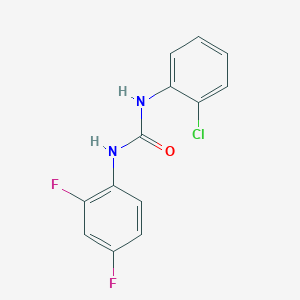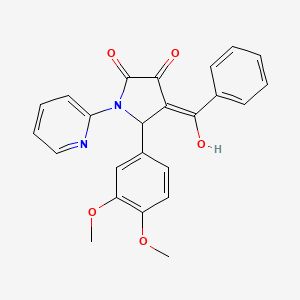![molecular formula C19H24N2O4 B5369174 2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5369174.png)
2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as PAC-1, is a small molecule that has gained interest in the scientific community due to its potential as an anti-cancer agent. PAC-1 was initially developed as a prodrug, meaning it is inactive until it is metabolized by the body to release its active form. This feature makes PAC-1 a promising candidate for targeted cancer therapy.
Mecanismo De Acción
2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid works by binding to procaspase-3 and inducing its activation. This activation leads to the cleavage of downstream targets, ultimately resulting in apoptosis. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In addition to inducing apoptosis in cancer cells, this compound has been shown to have anti-inflammatory effects and to modulate the immune response. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the metabolism of this compound can vary depending on the cell type, which can affect its efficacy.
Direcciones Futuras
Future research on 2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid could focus on optimizing its delivery and improving its solubility. Additionally, this compound could be tested in combination with other anti-cancer agents to determine its efficacy in different cancer types. Further studies could also investigate the mechanism of this compound's anti-inflammatory and immune-modulatory effects. Finally, the potential of this compound as a targeted therapy for cancer stem cells could be explored.
In conclusion, this compound is a promising anti-cancer agent that has shown selectivity for cancer cells and minimal toxicity in normal cells. Further research is needed to optimize its delivery and efficacy and to explore its potential as a targeted therapy for cancer stem cells.
Métodos De Síntesis
The synthesis of 2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid involves several steps, starting with the reaction between 4-(1-pyrrolidinylcarbonyl)aniline and cyclohexanecarboxylic acid. The resulting intermediate is then reacted with triphosgene to form this compound. This synthesis method has been optimized to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to selectively induce apoptosis, or programmed cell death, in cancer cells. This selectivity is due to the higher expression of a specific protein, procaspase-3, in cancer cells compared to normal cells. This compound activates procaspase-3, leading to apoptosis in cancer cells while sparing normal cells.
Propiedades
IUPAC Name |
2-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17(15-5-1-2-6-16(15)19(24)25)20-14-9-7-13(8-10-14)18(23)21-11-3-4-12-21/h7-10,15-16H,1-6,11-12H2,(H,20,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNALZKYTRNJOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5369102.png)
![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B5369111.png)
![7-acetyl-3-(ethylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369121.png)


![N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5369134.png)

![methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5369151.png)
![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)
![4-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5369179.png)
![1-[(4-methylphenoxy)acetyl]azocane](/img/structure/B5369187.png)

![3-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5369193.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5369199.png)